1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea
Description
Properties
IUPAC Name |
1-benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-15-12-19-22-13-18(14-26(19)25-15)23-21(27)24-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKFOGRHIQAHKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction . The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the pyrazolo[1,5-a]pyrimidine ring or the benzhydryl group .
Scientific Research Applications
1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, which can lead to the modulation of biochemical pathways involved in cell growth and proliferation . This inhibition is often achieved through the binding of the compound to the active site of the enzyme, preventing the enzyme from catalyzing its normal reaction .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
The pyrazolo[1,5-a]pyrimidine scaffold is a common structural motif in medicinal chemistry. Key analogs include:
a) 1-(3,4-Dimethylphenyl)-3-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)urea
- Structure : Substitutes benzhydryl with a 3,4-dimethylphenyl group.
- Molecular Weight : 337.4 g/mol (C₁₉H₂₃N₅O) vs. ~423.5 g/mol (estimated) for the benzhydryl analog .
- Key Differences: Reduced steric hindrance due to smaller aryl group. Lower lipophilicity (logP ~3.5 vs.
b) 7-Aryl-3-cyano-2-substituted pyrazolo[1,5-a]pyrimidines
- Structure: Features a cyano group at position 3 and diverse aryl substituents at position 7 .
- Aryl groups at position 7 modulate π-π stacking interactions with target proteins, as demonstrated in kinase inhibition assays .
Substituent-Driven Pharmacological Variations
a) Benzofuran-Containing Pyrazolo[1,5-a]pyrimidines
- Structure : Derivatives synthesized by Abdelhamid (2009) incorporate benzofuran moieties fused to the pyrimidine ring .
- Increased polarity compared to benzhydryl analogs, altering pharmacokinetic profiles .
b) 5-(1-Pyrrolyl)-2-phenylthieno[2,3-d]pyrimidine Derivatives
- Structure: Replaces pyrazolo[1,5-a]pyrimidine with thieno[2,3-d]pyrimidine and adds pyrrolyl substituents .
- Functional Impact: Thieno-pyrimidine cores exhibit distinct electronic properties, influencing binding to ATP pockets in kinases. Pyrrolyl groups may engage in hydrogen bonding, a feature absent in the benzhydryl-urea analog .
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility : The benzhydryl-urea derivative requires multi-step synthesis, including Ullmann-type couplings for benzhydryl introduction, whereas 3,4-dimethylphenyl analogs are synthesized via simpler alkylation routes .
- Biological Relevance: Urea-linked benzhydryl groups may enhance binding to hydrophobic pockets in targets like serotonin receptors or kinases, as seen in structurally related compounds . Cyano-substituted pyrazolo[1,5-a]pyrimidines exhibit superior in vitro potency in enzyme inhibition assays compared to urea derivatives, suggesting substituent-dependent activity .
Biological Activity
1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea (CAS No. 1788532-52-4) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound combines a benzhydryl group with a pyrazolo[1,5-a]pyrimidine moiety, which is known for its biological activities, particularly in cancer treatment and enzyme inhibition.
The primary target for this compound is the Discoidin Domain Receptor 1 (DDR1) . This receptor plays a crucial role in various cellular processes including cell proliferation and survival. The compound inhibits the activation of DDR1, which may lead to the suppression of cancer cell proliferation and survival pathways .
Biological Activity Overview
The biological activity of this compound has been explored through various studies, highlighting its potential as an anticancer agent and enzyme inhibitor. Below is a summary of key findings:
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Inhibition of DDR1 leads to reduced proliferation of cancer cells, suggesting potential use in cancer therapy. |
| Enzyme Inhibition | Shows promise as an enzyme inhibitor, which can be beneficial in biochemical studies and drug discovery. |
| Oral Bioavailability | The compound is noted for its oral bioavailability, making it suitable for therapeutic applications. |
Research Findings
Recent studies have focused on the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines, including this compound. Research indicates that these derivatives possess significant anticancer properties and can act as selective protein inhibitors. For instance:
- A study highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, where modifications at specific positions enhanced their efficacy against various cancer cell lines .
- Another investigation demonstrated the ability of similar compounds to inhibit specific enzymatic pathways involved in tumor progression .
Case Studies
Several case studies have illustrated the effectiveness of this compound:
-
Case Study 1: Inhibition of Cancer Cell Proliferation
- Objective : To evaluate the effect of the compound on human breast cancer cell lines.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at higher concentrations, indicating potent anticancer activity.
-
Case Study 2: Enzymatic Activity Assessment
- Objective : To assess the inhibitory effects on specific enzymes related to cancer metabolism.
- Method : Enzyme assays were conducted to measure activity levels post-treatment.
- Results : The compound showed substantial inhibition of target enzymes, further supporting its role as a therapeutic candidate.
Q & A
Q. How can researchers optimize the synthesis of 1-Benzhydryl-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea to improve yield and purity?
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves a two-step sequence starting from methyl ketones. For example, 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines are synthesized via cyclocondensation reactions using polar aprotic solvents (e.g., DMF) and catalysts like p-toluenesulfonic acid. Reaction mass efficiency (RME) can reach 40–53% under optimized conditions, with minimal byproducts (methanol, dimethylamine, water), which are recoverable for reuse . For urea linkage formation, nucleophilic substitution or carbodiimide-mediated coupling may be employed, requiring rigorous control of reaction stoichiometry and temperature to avoid side reactions.
Q. What analytical techniques are critical for characterizing the structural and electronic properties of this compound?
Key methods include:
- NMR spectroscopy for confirming substitution patterns and urea bond integrity.
- High-resolution mass spectrometry (HRMS) to verify molecular weight and purity.
- X-ray crystallography for resolving 3D conformation, particularly the benzhydryl group's spatial orientation.
- DFT and TD-DFT calculations to correlate photophysical properties (e.g., absorption/emission spectra) with electronic transitions, as demonstrated for related pyrazolo[1,5-a]pyrimidines .
Q. What preliminary biological screening approaches are recommended to assess its therapeutic potential?
- Kinase inhibition assays : Test selectivity against discoidin domain receptor 1 (DDR1), a target implicated in cancer progression, using enzymatic IC50 measurements. Related compounds show DDR1 inhibition at nM concentrations with >100-fold selectivity over DDR2 and other kinases .
- Cellular proliferation assays : Evaluate potency in cancer cell lines overexpressing DDR1 (e.g., lung or breast carcinoma models).
- ADME profiling : Assess solubility, metabolic stability (e.g., CYP450 interactions), and membrane permeability using Caco-2 models .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s kinase selectivity?
SAR analysis of pyrazolo[1,5-a]pyrimidine derivatives reveals that:
- The 2-methyl group enhances binding to DDR1’s hydrophobic pocket, reducing off-target effects on DDR2 .
- Urea linkage modifications (e.g., benzhydryl vs. aryl substituents) influence steric bulk and hydrogen-bonding interactions, impacting kinase specificity. For example, bulky substituents may hinder access to ATP-binding sites in non-target kinases .
- Pyrimidine ring substitutions (e.g., electron-withdrawing groups) modulate electronic density, affecting inhibitory potency. Computational docking studies (e.g., Glide SP) can predict binding poses to prioritize synthetic targets .
Q. What experimental strategies validate in vivo efficacy while addressing pharmacokinetic limitations?
- Pharmacokinetic (PK) optimization : Introduce prodrug moieties (e.g., esterification of polar groups) to enhance oral bioavailability. Related compounds achieve >50% oral bioavailability in rodent models via balanced lipophilicity (logP 2–3) and reduced first-pass metabolism .
- In vivo disease models : Use adjuvant-induced arthritis models to assess anti-inflammatory activity, measuring cytokine suppression (e.g., TNF-α, IL-6) and joint histopathology. Dose-response studies should correlate plasma exposure (AUC) with efficacy endpoints .
Q. How can researchers resolve contradictions in reported biological data across similar compounds?
- Meta-analysis of published IC50 values : Normalize data using standardized assay conditions (e.g., ATP concentration, enzyme isoform). For example, DDR1 inhibition varies significantly with ATP levels, requiring fixed Km values for cross-study comparisons .
- Orthogonal validation : Confirm cellular activity with CRISPR-mediated DDR1 knockout controls to rule off-target effects.
- Data transparency : Report full kinetic parameters (Ki, Kd) and assay protocols in supplementary materials to enable reproducibility .
Methodological Resources
- Synthetic protocols : Cyclocondensation reactions in xylene with p-toluenesulfonic acid .
- Kinase profiling : Selectivity screening against 455+ kinases via commercial panels (e.g., Eurofins KinaseProfiler) .
- Computational tools : Schrödinger Suite for docking studies; Gaussian 16 for DFT calculations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
